molecular formula C19H20N2O3S2 B2956658 (Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 538341-07-0

(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2956658
CAS No.: 538341-07-0
M. Wt: 388.5
InChI Key: HQDINNKRFIROGT-WJDWOHSUSA-N
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Description

The compound (Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by:

  • (6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene group at position 5 (Z-configuration): The quinoline moiety may facilitate DNA intercalation or kinase inhibition, suggesting anticancer applications .

Properties

IUPAC Name

(3Z)-3-[[3-(3-ethoxypropyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-3-24-8-4-7-21-18(23)16(26-19(21)25)11-14-10-13-9-12(2)5-6-15(13)20-17(14)22/h5-6,9-11,23H,3-4,7-8H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXJDDLHCUFETI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(SC1=S)C=C2C=C3C=C(C=CC3=NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN1C(=C(SC1=S)/C=C\2/C=C3C=C(C=CC3=NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-ethoxypropyl)-5-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazolidinone core : A five-membered ring containing sulfur and nitrogen.
  • Quinoline moiety : Contributes to the compound's biological activity.

Antibacterial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For example, a related compound was shown to have minimal inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated MIC values lower than standard antibiotics like ampicillin and streptomycin .

CompoundMIC (μM)Bacteria Strains
5d37.9 - 113.8S. aureus
5g248 - 372MRSA
5k43 - 172P. aeruginosa

The compound’s thiazolidinone structure is crucial for its antibacterial efficacy, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies indicated that the derivatives showed better antifungal activity compared to established agents like bifonazole and ketoconazole. The best activity was noted against Trichoderma viride, with MIC values significantly lower than those of the reference drugs .

CompoundMIC (μM)Fungal Strains
5g480 - 640T. viride
5d285 - 475A. fumigatus

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives, including our compound of interest. In a recent study, a related quinoline derivative showed an IC50 value of approximately 1.2 μM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects . Cell cycle analysis revealed that treatment with these compounds led to G2/M phase arrest, suggesting a mechanism involving apoptosis.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of DNA synthesis : The quinoline moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Induction of apoptosis : Evidence from caspase assays indicates that these compounds can activate apoptotic pathways in cancer cells .

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial effects of thiazolidinones found that certain derivatives were more effective than traditional antibiotics against resistant bacterial strains.
  • Anticancer Potential : Another research effort evaluated a series of quinoline-based compounds for their anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines and suggesting further exploration into their therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural features and biological activities of analogous compounds:

Compound Name / ID R3 Substituent R5 Substituent Core Structure Biological Activity Reference
Target Compound 3-Ethoxypropyl (6-Methyl-2-oxoquinolin-3-yl)methylene Thiazolidin-4-one Assumed anticancer (structural analogy)
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (Compound 3, ) H 3-Fluorobenzylidene Thiazolidin-4-one Anticancer, antimicrobial
(Z)-3-(3-Hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one (5b, Ev3) 3-Hydroxyphenyl 1-Methylindol-3-ylmethylene Thiazolidin-4-one Antibacterial, antifungal
3-(2-Dimethylaminoethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one (D6) 2-Dimethylaminoethyl 4-Isopropylbenzylidene Thiazolidin-4-one Antimicrobial
(Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one (Ev5) Phenyl Substituted benzylidene Oxazolidin-4-one Tyrosinase inhibition

Key Observations

Position 3 Substituents
  • 3-Ethoxypropyl (Target): Offers moderate lipophilicity, balancing solubility and bioavailability. This contrasts with smaller groups (e.g., H in ) or charged moieties (e.g., 2-dimethylaminoethyl in ), which may alter cellular uptake .
  • Aromatic Groups () : The 3-hydroxyphenyl group in compound 5b enhances hydrogen-bonding capacity, critical for antifungal activity .
Position 5 Substituents
  • Quinolinylmethylene (Target): The planar quinoline ring may enable DNA intercalation or topoisomerase inhibition, common in anticancer agents .
  • Halogenated Benzylidenes () : The 3-fluorobenzylidene group in compound 3 improves electronegativity, enhancing interactions with enzymatic active sites .
Core Modifications
  • Thiazolidin-4-one vs. Oxazolidin-4-one (): The oxazolidinone core in lacks sulfur at position 2, reducing electron-withdrawing effects and shifting activity toward tyrosinase inhibition instead of antimicrobial action .

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